1-(2-Fluoro-5-methoxyphenyl)piperazine hydrochloride
Overview
Description
1-(2-Fluoro-5-methoxyphenyl)piperazine hydrochloride is a useful research compound. Its molecular formula is C11H16ClFN2O and its molecular weight is 246.71 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is structurally similar to urapidil, which is known to target the 5ht-1a receptor . The 5HT-1A receptor plays a crucial role in the central nervous system, influencing various physiological functions such as mood, anxiety, sleep, and cognition .
Mode of Action
Based on its structural similarity to urapidil, it may interact with its target receptor (such as the 5ht-1a receptor) and induce changes that result in its pharmacological effects .
Biochemical Pathways
If it acts similarly to urapidil, it may influence the serotonin pathway, given that the 5ht-1a receptor is a subtype of the serotonin receptor .
Result of Action
If it acts similarly to urapidil, it may lower peripheral blood pressure without affecting the heart rate or intracranial blood pressure .
Biochemical Analysis
Biochemical Properties
1-(2-Fluoro-5-methoxyphenyl)piperazine hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to bind with serotonin receptors, particularly the 5-HT1A receptor, which is involved in neurotransmission. This interaction can modulate the receptor’s activity, leading to changes in serotonin levels and affecting mood and anxiety-related behaviors . Additionally, this compound can inhibit certain enzymes involved in metabolic pathways, thereby altering cellular metabolism .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, particularly those related to neurotransmission. By binding to serotonin receptors, it can alter the signaling cascade, leading to changes in gene expression and cellular metabolism . This compound has also been shown to affect the proliferation and differentiation of certain cell types, making it a valuable tool in studying cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the 5-HT1A receptor, modulating its activity and influencing serotonin levels . This binding can lead to the inhibition or activation of downstream signaling pathways, resulting in changes in gene expression and cellular function . Additionally, this compound can inhibit certain enzymes, further affecting cellular metabolism and function .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular function, highlighting the importance of monitoring its stability in experimental settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can modulate neurotransmission and affect behavior without causing significant adverse effects . At higher doses, it can lead to toxicity and adverse effects, such as changes in heart rate and blood pressure . These dosage-dependent effects underscore the importance of careful dosage selection in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in neurotransmitter synthesis and degradation . This compound can influence metabolic flux and alter metabolite levels, affecting overall cellular metabolism . Understanding these metabolic pathways is crucial for elucidating the compound’s biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. It is transported across cell membranes by specific transporters and can accumulate in certain tissues . This distribution pattern influences its localization and activity, affecting its overall biochemical effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization affects its activity and function, highlighting the importance of understanding its subcellular distribution .
Properties
IUPAC Name |
1-(2-fluoro-5-methoxyphenyl)piperazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O.ClH/c1-15-9-2-3-10(12)11(8-9)14-6-4-13-5-7-14;/h2-3,8,13H,4-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDKNXMQARKLHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)N2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.